molecular formula C7H9ClN4O2 B1397845 Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate CAS No. 1073488-86-4

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate

Cat. No. B1397845
M. Wt: 216.62 g/mol
InChI Key: QDRNORRKAVFHOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate is a chemical compound . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate involves the use of hydrazine hydrate . The reaction is carried out in tetrahydrofuran (THF), ethanol, and water . After the reaction, the mixture is heated to almost boiling and then cooled to room temperature under stirring . The precipitate is filtered out and washed with water .


Molecular Structure Analysis

The molecular structure of Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate has been characterized by spectroscopic techniques . Its single crystal was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate have been studied . The reaction involves the use of hydrazine hydrate . The reaction is carried out in tetrahydrofuran (THF), ethanol, and water .

Scientific Research Applications

Anticancer Research

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate has been explored in the synthesis of potential anticancer agents. In one study, derivatives of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines were synthesized. These compounds showed effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).

Synthesis of Functionalized Derivatives

The compound has been used in the synthesis of various functionalized derivatives. For instance, ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives and imidazo[1,2-a]pyridine derivatives were synthesized from 3-hydroxy-2-aminopyridine and ethyl 2,3-dibromopropanoate (Arrault et al., 2002).

Antibacterial Agents

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate has also been utilized in the development of antibacterial agents. For example, the synthesis of ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various heterocyclic moieties demonstrated potential antimicrobial activity against test microorganisms (Başoğlu et al., 2013).

Novel Heterocyclic Compound Synthesis

The compound is instrumental in synthesizing novel heterocyclic compounds. For instance, the synthesis of 3H-azuleno(8,1-cd)pyridazines and their thermal and photochemical reactions were explored using ethyl 4-hydrazinylazulene-1-carboxylate (Wu et al., 2010).

properties

IUPAC Name

ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O2/c1-2-14-7(13)4-3-5(8)11-12-6(4)10-9/h3H,2,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRNORRKAVFHOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
Reactant of Route 2
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
Reactant of Route 3
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
Reactant of Route 4
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
Reactant of Route 5
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate
Reactant of Route 6
Ethyl 6-chloro-3-hydrazinylpyridazine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.